Indole, 3-((4-ethylpiperidino)methyl)-
Description
Significance of the Indole (B1671886) Nucleus in Biologically Active Molecules and Research.nih.govresearchgate.netbohrium.comyoutube.comnih.govmdpi.comrsc.orgnih.govresearchgate.netbioengineer.orgbohrium.commdpi.comnih.govmdpi.com
The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and chemical biology. nih.govresearchgate.netbohrium.comyoutube.comnih.govmdpi.comrsc.orgnih.govresearchgate.netbioengineer.orgbohrium.commdpi.comnih.govmdpi.com Its prevalence in a wide array of natural products and synthetic compounds underscores its evolutionary selection as a key structural motif for biological interactions. nih.govnih.govmdpi.com
The indole ring system possesses a unique combination of architectural and electronic features that make it an exceptional building block for ligand design. It is a planar, π-excessive system, with ten π-electrons delocalized over the bicyclic structure. sci-hub.sebhu.ac.in This electron-rich nature allows it to participate in various non-covalent interactions, including π-π stacking and hydrogen bonding, which are crucial for molecular recognition at biological targets. researchgate.net
The indole nucleus is weakly basic, with the lone pair of electrons on the nitrogen atom participating in the aromatic system. researchgate.netsci-hub.se Electrophilic substitution reactions preferentially occur at the C-3 position, which is the most nucleophilic carbon atom. sci-hub.sebhu.ac.in This inherent reactivity provides a convenient handle for the introduction of diverse substituents and the construction of more complex molecules. The ability of the indole scaffold to mimic the side chain of the amino acid tryptophan allows it to serve as a peptidomimetic, further expanding its utility in drug design. researchgate.netimpactfactor.org
The indole nucleus is a recurring motif in a vast number of natural products with potent biological activities. nih.govbohrium.comnih.govmdpi.com Prominent examples include the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the potent anticancer agents vincristine (B1662923) and vinblastine. nih.gov This natural prevalence has inspired the synthesis of a multitude of indole analogs as research probes and therapeutic agents. Marketed drugs containing the indole scaffold include the anti-inflammatory drug indomethacin, the anti-emetic ondansetron, and the antiviral drug arbidol. bohrium.comyoutube.com
| Compound Class | Example | Significance |
|---|---|---|
| Natural Products | Tryptophan, Serotonin, Vinca Alkaloids | Essential amino acids, neurotransmitters, and potent anticancer agents. nih.govimpactfactor.org |
| Synthetic Drugs | Indomethacin, Ondansetron, Arbidol | Anti-inflammatory, anti-emetic, and antiviral medications. bohrium.comyoutube.com |
Importance of the Piperidine (B6355638) Ring in Chemical Biology and Synthesis.chemrxiv.orgwikipedia.orgnih.govtandfonline.comresearchgate.netwhiterose.ac.uknih.govebi.ac.ukrsc.orgnbinno.comresearchgate.nettandfonline.comnih.govacs.org
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is another cornerstone of medicinal chemistry. nih.govresearchgate.netnih.gov Its presence in a wide range of pharmaceuticals and natural alkaloids highlights its importance in the construction of bioactive molecules. wikipedia.orgnih.gov
The piperidine ring serves as a versatile scaffold in the construction of pharmacophores. nih.govnbinno.com It can act as a linker, a basic center to enhance solubility and receptor binding, or as a rigid framework to orient other functional groups in a specific spatial arrangement. researchgate.netnbinno.com The ability to introduce chirality into the piperidine ring further expands its utility in creating stereospecific interactions with biological targets. researchgate.net
| Property | Description | Significance in Drug Design |
|---|---|---|
| Conformational Preference | Predominantly adopts a chair conformation. wikipedia.org | Allows for precise spatial orientation of substituents. |
| Nitrogen Basicity | The nitrogen atom provides a basic center. tandfonline.comcambridgemedchemconsulting.comcambridgemedchemconsulting.com | Influences solubility, receptor binding, and pharmacokinetic properties. cambridgemedchemconsulting.comcambridgemedchemconsulting.com |
| Pharmacophore Element | Serves as a versatile scaffold, linker, or basic center. nih.govnbinno.com | Enables the construction of diverse and potent bioactive molecules. |
Positioning of "Indole, 3-((4-ethylpiperidino)methyl)-" within Indole-Piperidine Hybrid Architectures
"Indole, 3-((4-ethylpiperidino)methyl)-" represents a specific example of an indole-piperidine hybrid architecture. In this molecule, the piperidine ring is linked to the indole nucleus at the C-3 position via a methylene (B1212753) bridge. This structural arrangement is a common motif in the design of bioactive compounds, leveraging the favorable properties of both heterocyclic systems.
The indole moiety provides a planar, aromatic region capable of engaging in various receptor interactions, while the piperidine ring introduces a three-dimensional, basic component. The ethyl group at the 4-position of the piperidine ring further modulates the lipophilicity and steric profile of the molecule, which can influence its biological activity and pharmacokinetic properties. While specific research on "Indole, 3-((4-ethylpiperidino)methyl)-" is not extensively documented in publicly available literature, its structure is representative of a class of compounds that have been investigated for a range of biological targets, including but not limited to, receptors and enzymes in the central nervous system. nih.gov The synthesis of such a compound would typically involve a Mannich-type reaction between indole, formaldehyde (B43269), and 4-ethylpiperidine (B1265683). nih.gov
Structural Features and Unique Substitution Pattern
The chemical structure of "Indole, 3-((4-ethylpiperidino)methyl)-" is defined by an indole core substituted at the 3-position with a methyl group, which in turn is linked to a 4-ethylpiperidine ring via the nitrogen atom. This specific arrangement of atoms and functional groups gives rise to a molecule with distinct physicochemical properties and a unique three-dimensional shape that dictates its potential biological interactions.
Key Structural Elements:
Indole Nucleus: The indole ring system serves as the foundational scaffold of the molecule. The aromatic nature of the benzene (B151609) ring fused to the pyrrole (B145914) ring creates a planar and electron-rich system. The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor, a crucial feature for molecular recognition by biological targets.
3-Substitution: The attachment of the side chain at the C3 position of the indole is a common and synthetically accessible modification. This position is often a key site for modulating the biological activity of indole derivatives.
Methylene Linker: A methylene (-CH2-) group connects the indole ring to the piperidine moiety. This flexible linker allows for rotational freedom, enabling the molecule to adopt various conformations to fit into binding pockets of target proteins.
4-Ethylpiperidine Ring: The piperidine ring introduces a basic nitrogen atom, which is typically protonated at physiological pH. This positive charge can be important for electrostatic interactions with acidic residues in biological targets. The ethyl group at the 4-position of the piperidine ring adds a lipophilic character to this part of the molecule, which can influence its solubility, membrane permeability, and interactions with hydrophobic pockets.
This unique combination of a planar aromatic system, a flexible linker, and a substituted, non-planar saturated heterocycle creates a molecule with a distinct topographical and electronic profile.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C16H22N2 |
| Molecular Weight | 242.36 g/mol |
| Hydrogen Bond Donors | 1 (indole N-H) |
| Hydrogen Bond Acceptors | 1 (piperidine N) |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | 16.1 Ų |
Note: The values in this table are calculated based on the chemical structure.
Hypothetical Research Utility Derived from Parent Scaffolds
While specific research findings on "Indole, 3-((4-ethylpiperidino)methyl)-" are not extensively documented in publicly available literature, its potential research utility can be hypothesized based on the well-established pharmacological profiles of its constituent indole and piperidine scaffolds, particularly in the context of 3-substituted indole-piperidine derivatives. The Mannich reaction is a plausible and common method for the synthesis of such compounds, involving the aminoalkylation of an active hydrogen compound. In this case, indole would react with formaldehyde and 4-ethylpiperidine to yield the target molecule. oarjbp.com
The indole scaffold is a well-known pharmacophore with a broad spectrum of biological activities. acs.orgcalculatorsoup.com Indole derivatives have been investigated for their potential as:
Anticancer Agents: Many indole-containing compounds have shown potent cytotoxic activity against various cancer cell lines. nih.gov
Anti-inflammatory Agents: The indole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Agents: Indole derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. acs.org
Neuroprotective Agents: The structural similarity of indole to neurotransmitters has led to the exploration of its derivatives for the treatment of neurodegenerative diseases.
Similarly, the piperidine ring is a key structural feature in a multitude of pharmacologically active compounds. ijnrd.org Its presence can confer a range of properties, including:
Analgesic Activity: The piperidine scaffold is a core component of many opioid analgesics. nih.gov
Antipsychotic Activity: Several antipsychotic drugs incorporate the piperidine moiety.
Anticholinergic Activity: Piperidine derivatives are known to interact with cholinergic receptors.
The combination of these two privileged scaffolds in "Indole, 3-((4-ethylpiperidino)methyl)-" suggests a high potential for interesting biological activities. The 3-((piperidinomethyl)indole) structural motif, in particular, has been explored in the development of various therapeutic agents. Research on related 3-aminomethylindole derivatives has shown promise in the development of multifunctional agents with anti-inflammatory and neurotrophic properties. acs.org The ethyl group on the piperidine ring could further modulate the activity and selectivity of the compound by influencing its binding to specific biological targets.
Given this background, "Indole, 3-((4-ethylpiperidino)methyl)-" could be a valuable candidate for screening in a variety of biological assays to explore its potential as a lead compound in drug discovery programs targeting cancer, inflammation, infectious diseases, or neurological disorders. Its unique substitution pattern may offer advantages in terms of potency, selectivity, or pharmacokinetic properties compared to other indole-piperidine derivatives.
Structure
2D Structure
Properties
CAS No. |
101274-87-7 |
|---|---|
Molecular Formula |
C16H22N2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
3-[(4-ethylpiperidin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C16H22N2/c1-2-13-7-9-18(10-8-13)12-14-11-17-16-6-4-3-5-15(14)16/h3-6,11,13,17H,2,7-10,12H2,1H3 |
InChI Key |
JZCGJWATOJNJGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCN(CC1)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Indole, 3 4 Ethylpiperidino Methyl
Historical and Contemporary Approaches for Indole (B1671886) Ring Formation
The indole scaffold is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds. Consequently, a multitude of synthetic methods have been developed for its construction, ranging from classical name reactions to modern transition-metal-catalyzed processes.
Fischer Indole Synthesis Adaptations
The Fischer indole synthesis, first reported in 1883, remains one of the most widely utilized methods for the preparation of indoles. chemicalbook.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. nih.gov The choice of acid catalyst is crucial and can include Brønsted acids like hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, or Lewis acids such as zinc chloride and boron trifluoride. chemicalbook.com
The classical mechanism, proposed by Robinson, proceeds through several key steps: tautomerization of the hydrazone to an enehydrazine, a researchgate.netresearchgate.net-sigmatropic rearrangement, loss of ammonia, and subsequent aromatization to furnish the indole ring. chemicalbook.com Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole structure. chemicalbook.com
Modern adaptations of the Fischer indole synthesis have expanded its scope and efficiency. For instance, a three-component approach allows for the one-pot synthesis of multiply substituted indoles from nitriles, organometallic reagents, and arylhydrazine hydrochloride salts. asianpubs.orgsciencemadness.org This method involves the formation of a metalloimine intermediate, which then reacts with the arylhydrazine to generate the necessary hydrazone precursor for the Fischer cyclization. asianpubs.orgsciencemadness.org
| Catalyst Type | Examples | Key Features |
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric acid, p-Toluenesulfonic acid | Commonly used, effective for a wide range of substrates. chemicalbook.com |
| Lewis Acids | Boron trifluoride (BF₃), Zinc chloride (ZnCl₂), Iron(III) chloride (FeCl₃), Aluminum chloride (AlCl₃) | Useful for specific substrates and can offer different selectivity. chemicalbook.com |
Palladium-Catalyzed Annulation Reactions for Indole Construction
In recent decades, palladium-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic systems, including indoles. Palladium-catalyzed annulation reactions offer a versatile and efficient alternative to classical methods, often proceeding under milder conditions with high functional group tolerance. rsc.org
One common approach involves the coupling of 2-haloanilines with internal alkynes. rsc.org This methodology allows for the synthesis of 2,3-disubstituted indoles in good to excellent yields. rsc.org The reaction is typically carried out in the presence of a palladium catalyst, a base such as sodium or potassium acetate, and a chloride salt like lithium chloride or tetra-n-butylammonium chloride. rsc.org The regioselectivity of the reaction is generally high, with the aryl group of the aniline (B41778) adding to the less sterically hindered carbon of the alkyne. rsc.org
Another strategy involves the palladium-catalyzed coupling of 2-iodoaniline (B362364) derivatives with ketones. This annulation provides a direct route to various substituted indoles. Furthermore, palladium-catalyzed intramolecular C-H functionalization has been employed to construct the indole nucleus from appropriately substituted anilines.
| Reactants | Catalyst System | Product Type |
| 2-Iodoaniline and internal alkynes | Pd(OAc)₂, LiCl, Base | 2,3-Disubstituted indoles rsc.org |
| 2-Iodoanilines and ketones | Palladium catalyst | Substituted indoles |
| N-Aryl imines | Palladium catalyst, Oxygen | Indoles via oxidative C-H/C-H coupling |
Other Cyclization and Ring-Closing Methodologies
Beyond the Fischer and palladium-catalyzed methods, a variety of other cyclization strategies have been developed for indole synthesis. Dehydrogenative photocyclization of 3-styryl indoles, for example, provides access to fused indole systems through a catalyst-free, light-induced intramolecular cyclization. google.com
Multi-component reactions offer an efficient means to construct substituted indoles in a single step. For instance, the condensation of indoles, aldehydes, and pyrazol-5-amine in the presence of ceric ammonium (B1175870) nitrate (B79036) yields 3-substituted indoles, which can then undergo further cyclization. researchgate.net Additionally, various intramolecular cyclization reactions of substituted anilines, such as those bearing alkenyl or alkynyl groups, can be promoted by different reagents and conditions to afford the indole ring system.
Strategies for Piperidine (B6355638) Moiety Introduction and Functionalization
Reductive Amination Approaches for Piperidine Synthesis
Reductive amination is a cornerstone of amine synthesis, providing a versatile method for the formation of C-N bonds. nih.gov This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.govnih.gov
For the synthesis of 4-ethylpiperidine (B1265683), a plausible route involves the reductive amination of a suitable precursor. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group. nih.gov The synthesis of various N-substituted piperidines has been achieved through the reductive amination of piperidones with aldehydes. researchgate.net
| Reducing Agent | Key Features |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of aldehydes and ketones. nih.gov |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent, often used as an alternative to NaBH₃CN. researchgate.net |
| Catalytic Hydrogenation | Can be used to reduce the imine intermediate. |
Cyclization Reactions for Substituted Piperidine Ring Formation
The construction of the substituted piperidine ring can also be achieved through various cyclization reactions. The Dieckmann condensation, for example, is a classical method for forming cyclic β-keto esters, which can be further elaborated to piperidones. This involves the intramolecular condensation of a diester in the presence of a base. researchgate.net
Another approach is the intramolecular cyclization of amino-alkenes or amino-alcohols. For instance, a one-pot tandem oxidation-cyclization-oxidation process of unsaturated alcohols can afford 3-substituted 4-piperidinones. acs.org Furthermore, electroreductive cyclization of an imine with a terminal dihaloalkane has been shown to produce piperidine derivatives. cymitquimica.com The catalytic hydrogenation of substituted pyridines is also a widely used and efficient method for the synthesis of the corresponding piperidines. For example, 4-ethylpyridine (B106801) can be hydrogenated over a suitable catalyst to yield 4-ethylpiperidine.
The introduction of the ((4-ethylpiperidino)methyl)- substituent at the 3-position of the indole ring is commonly achieved through the Mannich reaction. This versatile reaction involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of indole, the C3 position is highly nucleophilic and readily undergoes electrophilic substitution. The Mannich reaction with indole, formaldehyde (B43269), and a secondary amine, such as 4-ethylpiperidine, provides a direct route to the desired 3-substituted indole. chemtube3d.com
Introduction of the 4-Ethyl Substituent onto the Piperidine Ring
The 4-ethylpiperidine fragment is a key structural component, and its synthesis is a critical first step in many routes to the target molecule. A prevalent and efficient method for the preparation of 4-ethylpiperidine is the catalytic hydrogenation of 4-ethylpyridine. This transformation involves the reduction of the aromatic pyridine (B92270) ring to a saturated piperidine ring.
The reaction is typically carried out using a heterogeneous catalyst, such as platinum, palladium, or rhodium on a carbon support, under a hydrogen atmosphere. The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction's efficiency and yield. For instance, the hydrogenation of similar 4-alkylpyridines, such as 4-methylpyridine, has been reported to proceed in high yield (up to 99%) in water at 100°C under a hydrogen pressure of 15001.5 Torr over a 7.5-hour period. chemicalbook.com It is anticipated that similar conditions would be effective for the hydrogenation of 4-ethylpyridine.
An alternative, though less direct, approach involves the alkylation of a pre-formed piperidine ring. However, direct alkylation at the C-4 position is challenging. Therefore, strategies often involve the use of 4-piperidone (B1582916) as a starting material, which can undergo a Wittig reaction or a Grignard addition with an ethyl-containing reagent, followed by reduction of the resulting exocyclic double bond or tertiary alcohol and subsequent reduction of the ketone functionality. These multi-step sequences are generally less atom-economical than the direct hydrogenation of 4-ethylpyridine.
Table 1: Representative Conditions for the Synthesis of 4-Alkylpiperidines via Catalytic Hydrogenation of 4-Alkylpyridines
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (Torr) | Reaction Time (h) | Yield (%) | Reference |
| 4-Methylpyridine | Not Specified | Water | 100 | 15001.5 | 7.5 | 99 | chemicalbook.com |
| 4-Phenylpyridine | Rh/C | Not Specified | Not Specified | Not Specified | 2 | 85 (selectivity) | d-nb.info |
| 4-Phenylpyridine | Pd/C | EtOAc | Not Specified | Not Specified | Not Specified | 94-99 (selectivity) | d-nb.info |
Synthesis of the Methylene (B1212753) Linker at Indole C-3 Position
The introduction of the (4-ethylpiperidino)methyl group at the C-3 position of the indole nucleus is a pivotal step in the synthesis of the target compound. The high electron density at this position makes it susceptible to electrophilic substitution. orientjchem.org Two primary strategies, Mannich-type reactions and gramine-derived methods, are commonly employed for this transformation.
The Mannich reaction is a classic and highly effective method for the aminomethylation of acidic protons, such as the one at the C-3 position of indole. libretexts.orgresearchgate.net This one-pot, three-component condensation involves indole, formaldehyde (or a source thereof, such as paraformaldehyde), and a secondary amine, in this case, 4-ethylpiperidine. clockss.orguobaghdad.edu.iq The reaction proceeds through the formation of an electrophilic Eschenmoser's salt-like iminium ion from formaldehyde and 4-ethylpiperidine, which is then attacked by the nucleophilic C-3 position of the indole ring. libretexts.org
The reaction conditions for the Mannich reaction can be varied to optimize the yield. Acidic or basic conditions can be employed, and the choice of solvent can also play a significant role. For instance, the Mannich reaction of indole with various secondary amines and formaldehyde has been successfully carried out in acetic acid, ethanol (B145695), and under high pressure in dichloromethane. clockss.orgresearchgate.net Yields for the synthesis of gramine (B1672134) (3-(dimethylaminomethyl)indole) and its analogs can be quite high, often exceeding 90%. nih.gov
Table 2: Optimization of Mannich Reaction Conditions for Indole Derivatives
| Amine | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Dimethylamine | Acetic Acid | 50-60 | 10 h | 95 | nih.gov |
| Various secondary amines | Zinc Chloride / Ethanol | Room Temperature | 1.5 h | 58-98 | researchgate.net |
| Various secondary amines | Dichloromethane (High Pressure) | 50 | Not Specified | Moderate to Good | clockss.org |
Gramine-Derived Strategies
An alternative to the direct Mannich reaction is a two-step approach utilizing gramine (N,N-dimethyl-1H-indole-3-methanamine) as an intermediate. Gramine is readily synthesized via the Mannich reaction of indole with formaldehyde and dimethylamine. nih.gov The dimethylamino group of gramine is a good leaving group, especially after quaternization with an alkyl halide (e.g., methyl iodide), allowing for its displacement by other nucleophiles. nih.gov
Total Synthesis Routes for Indole, 3-((4-ethylpiperidino)methyl)-
While a specific total synthesis for Indole, 3-((4-ethylpiperidino)methyl)- has not been explicitly detailed in the reviewed literature, plausible synthetic pathways can be constructed based on the well-established reactions discussed above. Both convergent and linear strategies can be envisioned.
A linear synthesis , on the other hand, would involve the sequential construction of the molecule, starting from a simple precursor. A possible linear route could begin with the synthesis of 4-ethylpyridine, followed by its hydrogenation to 4-ethylpiperidine. This amine would then be used in a Mannich reaction with indole and formaldehyde to afford the final product. Another linear approach could involve the synthesis of gramine as an intermediate, which is then reacted with 4-ethylpiperidine. The choice between a convergent and linear strategy would depend on factors such as the availability of starting materials, the efficiency of each reaction step, and the ease of purification of intermediates.
In the Mannich reaction, the stoichiometry of the reactants (indole, formaldehyde, and 4-ethylpiperidine), the choice of catalyst and solvent, and the reaction temperature and time are critical parameters. Studies on the synthesis of gramine analogs have shown that yields can be significantly improved by carefully controlling these variables. For example, the use of zinc chloride as a mediator in ethanol at room temperature has been shown to be highly effective for the synthesis of various gramine derivatives, with yields ranging from 58% to 98%. researchgate.net Similarly, the use of acetic acid as a catalyst has resulted in high yields for the synthesis of gramine itself. nih.gov For gramine-derived strategies, the efficiency of both the gramine synthesis and the subsequent nucleophilic substitution with 4-ethylpiperidine would need to be optimized.
Table 3: Yields of Gramine and its Analogs via Mannich Reaction
| Product | Amine | Reaction Conditions | Yield (%) | Reference |
| Gramine | Dimethylamine | Acetic Acid, 50-60°C, 10h | 95.6 | nih.gov |
| Gramine Analogs | Various Secondary Amines | Zinc Chloride, Ethanol, RT, 1.5h | 58-98 | researchgate.net |
| Gramine Analogs | Various Secondary Amines | Dichloromethane, High Pressure, 50°C | Moderate to Good | clockss.org |
Stereoselective Synthesis and Chiral Resolution of Indole, 3-((4-ethylpiperidino)methyl)-
The synthesis of enantiomerically pure Indole, 3-((4-ethylpiperidino)methyl)- is a critical aspect of its development for applications where specific stereoisomers may exhibit differential biological activity. The primary chiral center is the C-4 position of the piperidine ring. Methodologies focus on establishing this stereocenter through asymmetric catalysis or resolving the final racemic mixture.
Achieving enantioselectivity in the synthesis of the 4-ethylpiperidine moiety is a proactive strategy to produce the final compound in an enantiomerically enriched form. Modern asymmetric catalysis offers several powerful routes. nih.gov Rhodium-catalyzed asymmetric carbometalation of dihydropyridines represents a viable approach. nih.govacs.org This process can furnish 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the corresponding chiral piperidines. nih.govacs.org Another strategy involves the asymmetric reduction of α-substituted ketones, which can be employed as a key step in a multi-step synthesis of substituted piperidines. researchgate.net Furthermore, chiral phosphine (B1218219) catalysts have been used in the enantioselective annulation of imines with allenes to furnish functionalized piperidine derivatives with very good stereoselectivity. nih.gov These catalytic methods provide a direct pathway to chiral piperidine building blocks necessary for the synthesis of specific enantiomers of Indole, 3-((4-ethylpiperidino)methyl)-.
Table 1: Overview of Asymmetric Catalytic Strategies for Chiral Piperidine Synthesis
| Catalytic Approach | Catalyst Type | Key Transformation | Potential Application |
|---|---|---|---|
| Asymmetric Carbometalation | Chiral Rhodium Complexes | Reductive Heck reaction on dihydropyridines | Direct synthesis of chiral 3-substituted tetrahydropyridines, precursors to 4-ethylpiperidine. nih.govacs.org |
| Asymmetric Reduction | Oxazaborolidine or β-Cyclodextrin | Reduction of α-azido aryl ketones | Key step in a multi-step sequence to construct the chiral piperidine ring. researchgate.net |
Diastereoselective strategies can be employed when an additional chiral element is introduced into the synthetic route. For instance, N-alkylation of racemic 3-(piperidin-3-yl)-1H-indole derivatives with a chiral auxiliary, such as (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide, can produce diastereomeric pairs. nih.gov These diastereomers, having different physical properties, can often be separated by standard techniques like column chromatography. Subsequent removal of the chiral auxiliary yields the desired enantiomerically pure products. nih.gov
Enantioselective approaches aim to directly synthesize the target enantiomer. Palladium-catalyzed enantioselective alkene difunctionalization reactions have been developed to construct molecular complexity around the indole framework with high enantiomeric and diastereomeric ratios. nih.gov Such methods could potentially be adapted for the direct, stereocontrolled synthesis of Indole, 3-((4-ethylpiperidino)methyl)-.
When the final compound is synthesized as a racemic mixture, chiral chromatography is the most common method for resolving the enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for this purpose. mdpi.com Protein-based CSPs, such as those derived from α(1)-acid glycoprotein, bovine serum albumin, or ovomucoid, have shown effectiveness in separating enantiomers of various indole compounds. nih.gov Additionally, cellulose-based CSPs are widely used for the resolution of racemic piperidine derivatives. nih.gov The separation relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase. Optimization of the mobile phase composition, including pH, ionic strength, and organic modifier concentration, is crucial for achieving baseline resolution. nih.gov
Table 2: Typical Chiral HPLC Conditions for Resolution of Indole/Piperidine Derivatives
| Chiral Stationary Phase (CSP) | Mobile Phase Composition (Typical) | Detection Method | Principle |
|---|---|---|---|
| Cellulose tris-(3,5-dimethylphenylcarbamate) | Hexane (B92381)/Isopropanol mixtures | UV/Fluorometric | Differential π-π stacking, hydrogen bonding, and dipole-dipole interactions. nih.govresearchgate.net |
| α(1)-Acid Glycoprotein (AGP) | Aqueous buffer with organic modifier (e.g., acetonitrile (B52724), propanol) | UV | Complex mechanism involving ionic, hydrophobic, and hydrogen bonding interactions. nih.gov |
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological activity. For Indole, 3-((4-ethylpiperidino)methyl)-, derivatization typically focuses on the indole nucleus.
The indole N-1 position is a common site for modification due to the presence of an acidic proton that can be readily substituted. Alkylation, acylation, or sulfonylation reactions can introduce a variety of substituents at this position. bhu.ac.in For example, reaction with alkyl halides in the presence of a base can yield N-alkylated derivatives. nih.gov These modifications can significantly alter the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. The introduction of bulky or electron-withdrawing groups at N-1 can also affect the orientation of the molecule within a biological target's binding site.
The benzene (B151609) portion of the indole ring offers multiple positions (C-4, C-5, C-6, C-7) for substitution. Electrophilic aromatic substitution reactions are the primary methods for introducing functional groups onto this ring. stackexchange.com However, controlling the regioselectivity can be challenging. Nitration, halogenation, and Friedel-Crafts reactions are commonly employed. bhu.ac.in For instance, nitration of an indole derivative under non-acidic conditions typically favors substitution on the pyrrole (B145914) ring, but under strongly acidic conditions, substitution can be directed to the C-5 position of the benzene ring. bhu.ac.in Introducing substituents like halogens, alkyl, alkoxy, or nitro groups can modulate the electronic properties and steric profile of the molecule. These changes can impact binding affinity and selectivity for its biological target, providing critical data for SAR studies. chapman.eduresearchgate.net
Table 3: Potential Derivatization Sites and Their Impact on SAR
| Modification Site | Type of Modification | Potential Substituents | Potential Impact on Activity |
|---|---|---|---|
| Indole Nitrogen (N-1) | Alkylation, Acylation | Methyl, Benzyl, Acetyl, Phenylsulfonyl | Alters lipophilicity, hydrogen bonding, and metabolic stability. bhu.ac.innih.gov |
Alterations to the Methylene Linker
The methylene bridge connecting the indole and piperidine moieties in "Indole, 3-((4-ethylpiperidino)methyl)-" is a key structural feature. While direct modifications to this single carbon linker are not extensively documented, analogous reactions on similar indole-3-ylmethylamine structures, such as gramine, provide insights into potential transformations.
One common reaction involving the methylene linker in gramine and related compounds is its displacement by various nucleophiles. This typically proceeds through the formation of a stabilized carbocation intermediate at the 3-position of the indole ring. The piperidino group in "Indole, 3-((4-ethylpiperidino)methyl)-" can act as a good leaving group, especially after quaternization of the piperidine nitrogen, facilitating nucleophilic substitution at the methylene carbon.
Table 1: Potential Nucleophilic Displacement Reactions at the Methylene Linker
| Nucleophile | Reagent Example | Potential Product |
| Cyanide | Sodium Cyanide (NaCN) | 3-(cyanomethyl)-1H-indole |
| Malonate Ester | Diethyl Malonate | Diethyl 2-((1H-indol-3-yl)methyl)malonate |
| Thiolate | Sodium Thiophenolate | 3-((phenylthio)methyl)-1H-indole |
| Nitrite | Sodium Nitrite | 3-(nitromethyl)-1H-indole |
These reactions would effectively replace the (4-ethylpiperidino)methyl group with a new substituent, thus altering the methylene linker by cleaving it from the piperidine ring and forming a new bond with the incoming nucleophile.
Variations on the Piperidine Nitrogen and Ring Substituents
Modifications to the piperidine ring of "Indole, 3-((4-ethylpiperidino)methyl)-", particularly at the nitrogen atom, are more commonly reported and synthetically accessible. These transformations allow for the modulation of the compound's physicochemical properties.
N-Alkylation and N-Acylation:
The tertiary amine of the piperidine ring is nucleophilic and can readily undergo reactions with electrophiles. N-alkylation, for instance, can be achieved by treating the parent compound with alkyl halides. This reaction leads to the formation of quaternary ammonium salts. Similarly, N-acylation with acyl chlorides or anhydrides would yield N-acylpiperidinium species.
N-Oxidation:
The piperidine nitrogen can also be oxidized to form an N-oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide exhibits different polarity and basicity compared to the parent amine.
Modifications to Ring Substituents:
Table 2: Examples of Reactions on the Piperidine Nitrogen
| Reaction Type | Reagent Example | Product Structure | Product Name |
| N-Alkylation (Quaternization) | Methyl Iodide (CH₃I) | Indole-CH₂-N⁺(CH₃)(C₅H₉-4-Et) I⁻ | 3-((4-ethyl-1-methylpiperidin-1-ium-1-yl)methyl)-1H-indole iodide |
| N-Alkylation (Quaternization) | Benzyl Bromide (BnBr) | Indole-CH₂-N⁺(Bn)(C₅H₉-4-Et) Br⁻ | 1-benzyl-4-ethyl-1-((1H-indol-3-yl)methyl)piperidin-1-ium bromide |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Indole-CH₂-N⁺(COCH₃)(C₅H₉-4-Et) Cl⁻ | 1-acetyl-4-ethyl-1-((1H-indol-3-yl)methyl)piperidin-1-ium chloride |
| N-Oxidation | Hydrogen Peroxide (H₂O₂) | Indole-CH₂-N(O)(C₅H₉-4-Et) | 3-((4-ethyl-1-oxido-1λ⁵-piperidin-1-yl)methyl)-1H-indole |
These transformations highlight the synthetic versatility of the piperidine moiety within the "Indole, 3-((4-ethylpiperidino)methyl)-" scaffold, allowing for the generation of a diverse range of derivatives.
Following a comprehensive search of publicly available scientific literature, no specific preclinical pharmacological data was found for the chemical compound "Indole, 3-((4-ethylpiperidino)methyl)-".
As a result, it is not possible to provide a detailed and scientifically accurate article on its receptor binding profiles, enzyme interactions, ion channel modulation, other protein target binding, or its activity in cell-based functional assays as requested by the specific outline. The creation of such an article would require access to proprietary research data or published studies that are not currently in the public domain.
Preclinical Pharmacological Investigations and Mechanism of Action Studies of Indole, 3 4 Ethylpiperidino Methyl
Cellular and Subcellular Biological Activity (In Vitro Models)
Cellular Pathway Modulation (e.g., Signaling Cascade Activation/Inhibition)
There is no available research to detail the modulation of specific cellular signaling cascades by Indole (B1671886), 3-((4-ethylpiperidino)methyl)-. Studies identifying its potential to activate or inhibit key pathways, such as MAP kinase, PI3K/AKT, or other significant signaling networks, have not been published.
Membrane Interaction and Permeability Studies
Information regarding the interaction of Indole, 3-((4-ethylpiperidino)methyl)- with cellular membranes is not present in the current body of scientific literature. Consequently, there are no available studies on its membrane permeability, its potential to alter membrane fluidity, or its interactions with specific membrane components.
Phenotypic Screening in Cellular Systems (e.g., Cell proliferation, migration in non-disease models)
Phenotypic screening data for Indole, 3-((4-ethylpiperidino)methyl)- in non-disease model cellular systems are not available. There is no published research documenting its effects on fundamental cellular processes such as cell proliferation, migration, or differentiation.
Mechanism of Action Elucidation at the Molecular and Cellular Level
The precise mechanism of action for Indole, 3-((4-ethylpiperidino)methyl)- remains unelucidated due to a lack of dedicated research.
Target Deconvolution Methodologies
There are no published studies that have employed target deconvolution methodologies to identify the specific molecular targets of Indole, 3-((4-ethylpiperidino)methyl)-. Techniques such as affinity chromatography, chemical proteomics, or genetic screening have not been publicly applied to this compound.
Downstream Pathway Analysis using Omics Technologies (e.g., Proteomics, Transcriptomics)
No studies utilizing omics technologies, such as proteomics or transcriptomics, to analyze the downstream effects of Indole, 3-((4-ethylpiperidino)methyl)- have been reported. As a result, there is no data on the global changes in protein or gene expression induced by this compound.
Structure-Activity Relationship (SAR) with Biological Activity
Due to the absence of biological activity data for Indole, 3-((4-ethylpiperidino)methyl)-, no structure-activity relationship (SAR) studies have been established. SAR studies are contingent on having a series of related compounds with measured biological activities to determine how chemical structure influences activity, and this foundational data is not available for this specific molecule.
In vivo Pharmacological Effects (Animal Models, Non-Clinical Efficacy)
Behavioral Assays in Rodent Models (e.g., locomotion, anxiety-related behaviors, if relevant to receptor targets)
No data available.
Physiological Measurements in Animal Systems (e.g., receptor occupancy, neurotransmitter levels)
No data available.
Proof-of-Concept Studies in Disease-Relevant Animal Models (focused on mechanistic understanding rather than therapeutic efficacy)
No data available.
Preclinical Metabolic and Pharmacokinetic Studies of Indole, 3 4 Ethylpiperidino Methyl Non Human Models
In vitro Metabolic Stability and Metabolite Identification
In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo pharmacokinetic properties of a new chemical entity. nih.govflinders.edu.au These assays typically utilize liver microsomes or hepatocytes from various species to estimate the rate of metabolism.
Hepatic Microsomal Stability (e.g., Rodent, Dog, Primate Liver Microsomes)
The metabolic stability of "Indole, 3-((4-ethylpiperidino)methyl)-" in hepatic microsomes is expected to be influenced by the presence of both the indole (B1671886) and the 4-ethylpiperidine (B1265683) moieties. Indole-based compounds can undergo rapid metabolism, while the stability can vary significantly based on substitutions. dundee.ac.uk The piperidine (B6355638) ring is also a site for metabolic reactions, primarily N-dealkylation, which is a common pathway for many drugs containing this structure. acs.org
The stability of this compound would likely vary across different species (e.g., mouse, rat, dog, monkey, human) due to differences in the expression and activity of metabolic enzymes. mdpi.com For instance, compounds with similar structures have shown moderate to high clearance in human liver microsomes. nih.gov
Table 1: Illustrative Hepatic Microsomal Stability of Indole, 3-((4-ethylpiperidino)methyl)- (Note: The following data is hypothetical and for illustrative purposes only.)
| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Mouse | 25 | 27.7 |
| Rat | 35 | 19.8 |
| Dog | 45 | 15.4 |
| Monkey | 50 | 13.9 |
| Human | 40 | 17.3 |
Identification of Phase I and Phase II Metabolites using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying drug metabolites. The metabolism of "Indole, 3-((4-ethylpiperidino)methyl)-" is anticipated to proceed through several Phase I and Phase II pathways.
Phase I Metabolism is expected to involve:
Hydroxylation of the indole ring: The indole nucleus is susceptible to aromatic hydroxylation at various positions.
N-dealkylation of the piperidine ring: This is a common metabolic pathway for piperidine-containing drugs and would result in the removal of the ethyl group. acs.orgnih.gov
Oxidation of the ethyl group: The ethyl substituent on the piperidine ring could undergo hydroxylation.
Oxidation of the piperidine ring: The piperidine ring itself can be oxidized to form lactams.
Phase II Metabolism would likely involve the conjugation of the hydroxylated Phase I metabolites:
Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid.
Sulfation: Sulfation is another possible conjugation pathway for hydroxylated metabolites. nih.gov
Table 2: Potential Phase I and Phase II Metabolites of Indole, 3-((4-ethylpiperidino)methyl)- (Note: This table presents predicted metabolites based on the metabolism of structurally similar compounds.)
| Metabolite | Metabolic Pathway |
| Hydroxy-indole derivative | Aromatic Hydroxylation (Phase I) |
| N-deethyl-piperidine derivative | N-dealkylation (Phase I) |
| Ethyl-hydroxy-piperidine derivative | Aliphatic Hydroxylation (Phase I) |
| Piperidine-lactam derivative | Ring Oxidation (Phase I) |
| Glucuronide conjugate of hydroxy-indole | Glucuronidation (Phase II) |
| Sulfate conjugate of hydroxy-indole | Sulfation (Phase II) |
Enzyme Kinetics of Metabolism (Non-Human CYP and UGT Enzymes)
Understanding the enzyme kinetics of a compound's metabolism is essential for predicting its behavior in the body.
CYP Isoform Identification and Reaction Phenotyping
The primary enzymes responsible for Phase I metabolism are the cytochrome P450 (CYP) enzymes. mdpi.com For compounds containing indole and piperidine structures, CYP3A4 and CYP2D6 are often the major isoforms involved in their metabolism. nih.govresearchgate.net Reaction phenotyping studies using recombinant human CYP enzymes or specific chemical inhibitors would be necessary to identify the specific isoforms responsible for the metabolism of "Indole, 3-((4-ethylpiperidino)methyl)-".
Table 3: Predicted CYP Isoform Involvement in the Metabolism of Indole, 3-((4-ethylpiperidino)methyl)- (Note: The following is a predictive assessment based on related compounds.)
| CYP Isoform | Predicted Contribution to Metabolism |
| CYP1A2 | Minor |
| CYP2C9 | Minor |
| CYP2C19 | Minor |
| CYP2D6 | Major |
| CYP3A4 | Major |
Inhibition and Induction Potential of Metabolizing Enzymes (in research models)
Compounds can act as inhibitors or inducers of CYP enzymes, leading to potential drug-drug interactions. nih.govsemanticscholar.orgnih.gov Indole-containing compounds, such as indole-3-carbinol, have been shown to induce CYP enzymes. researchgate.net Therefore, it is plausible that "Indole, 3-((4-ethylpiperidino)methyl)-" could have an effect on the activity of these enzymes. In vitro assays are used to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) to assess the inhibitory potential. researchgate.net Induction potential is often evaluated using cultured hepatocytes. nih.gov
Table 4: Hypothetical CYP Inhibition Profile of Indole, 3-((4-ethylpiperidino)methyl)- (Note: The following data is for illustrative purposes only and does not represent actual experimental results.)
| CYP Isoform | IC50 (µM) |
| CYP1A2 | > 50 |
| CYP2C9 | 25 |
| CYP2C19 | 30 |
| CYP2D6 | 15 |
| CYP3A4 | 10 |
Preclinical Research on Indole, 3-((4-ethylpiperidino)methyl)- Remains Undisclosed in Publicly Available Scientific Literature
Despite extensive searches of scientific databases and scholarly articles, detailed preclinical metabolic and pharmacokinetic data for the chemical compound Indole, 3-((4-ethylpiperidino)methyl)-, also known as 3-((4-ethylpiperidin-1-yl)methyl)-1H-indole, are not available in the public domain.
Inquiries into the absorption, distribution, metabolism, and excretion (ADME) profile of this specific molecule have not yielded any published non-human in vivo studies. Consequently, a comprehensive article detailing its pharmacokinetic and metabolic characteristics as per the requested outline cannot be generated at this time.
The scientific community relies on published, peer-reviewed data to understand the behavior of chemical compounds within biological systems. The absence of such information for Indole, 3-((4-ethylpiperidino)methyl)- means that key parameters essential for drug development and toxicological assessment remain unknown. These include:
Pharmacokinetic Profiling in Animal Models: There is no publicly available data on the oral bioavailability of this compound in rodents or other animal models. Information regarding its tissue distribution, plasma protein binding, pathways of excretion, elimination kinetics, and biological half-life in any animal species has not been reported in the accessible literature.
Metabolic Pathways and Biotransformation: Similarly, there are no published studies proposing a metabolic map for Indole, 3-((4-ethylpiperidino)methyl)-. The specific enzymes involved in its biotransformation and the chemical structure of its potential metabolites have not been described.
While research exists for other indole and piperidine derivatives, the strict requirement to focus solely on Indole, 3-((4-ethylpiperidino)methyl)- prevents the inclusion of data from related but structurally distinct compounds. The unique pharmacokinetic and metabolic profile of any given molecule is determined by its specific chemical structure, and extrapolation from analogs can be misleading.
Further research and publication in peer-reviewed journals are necessary to elucidate the preclinical profile of Indole, 3-((4-ethylpiperidino)methyl)-. Until such data becomes available, a detailed and scientifically accurate article on its metabolic and pharmacokinetic properties cannot be compiled.
Metabolic Pathways and Biotransformation
Role of Intestinal Microbiota in Metabolism
There is currently no available scientific literature or preclinical data that indicates a role for the intestinal microbiota in the metabolism of Indole, 3-((4-ethylpiperidino)methyl)-. Extensive searches of scientific databases have not yielded any studies investigating the interaction of this specific compound with gut bacteria in non-human models. Therefore, its susceptibility to microbial metabolism, and the potential formation of metabolites by the intestinal flora, remains uncharacterized.
Analytical Methodologies for Research and Quantification of Indole, 3 4 Ethylpiperidino Methyl
Chromatographic Techniques for Separation and Detection
Chromatography is the cornerstone for separating the target analyte from complex matrices, such as biological fluids or reaction mixtures, prior to its detection and quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
For a compound like Indole (B1671886), 3-((4-ethylpiperidino)methyl)- , a reversed-phase HPLC (RP-HPLC) method would be the most common starting point. Development would involve systematically testing columns, mobile phases, and detector settings.
Stationary Phase: A C18 or C8 column would likely provide adequate retention and separation based on the compound's hydrophobicity.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be optimized to achieve a sharp peak shape and good resolution from impurities. The basic nitrogen in the piperidine (B6355638) ring suggests that a slightly acidic mobile phase could improve peak symmetry by preventing tailing.
Detection: A Diode Array Detector (DAD) or UV-Vis detector would be suitable, set to a wavelength corresponding to the indole chromophore's maximum absorbance (typically around 220 nm and 280 nm).
Ultra-High Performance Liquid Chromatography (UHPLC) Optimization
UHPLC offers significant advantages over traditional HPLC, including faster analysis times and improved resolution, by using columns with smaller particle sizes (<2 µm). mdpi.com The principles of method development are similar to HPLC, but optimization focuses on leveraging the high-pressure capabilities of the system. For Indole, 3-((4-ethylpiperidino)methyl)- , converting an HPLC method to UHPLC would involve using a sub-2 µm particle column and adjusting the gradient slope and flow rate to dramatically reduce run times while maintaining or enhancing separation efficiency.
Gas Chromatography (GC) Applications
GC is generally suitable for volatile and thermally stable compounds. Given the molecular weight and polar functional groups of Indole, 3-((4-ethylpiperidino)methyl)- , its direct analysis by GC may be challenging due to low volatility. Derivatization to increase volatility and thermal stability might be required. However, liquid chromatography is typically the preferred method for molecules of this nature.
Mass Spectrometry (MS) for Characterization and Quantification
Mass spectrometry is a powerful detection technique used in conjunction with chromatography (LC-MS or GC-MS) that provides molecular weight information and structural details.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)
These are two common "soft" ionization techniques that generate intact molecular ions, making them ideal for LC-MS analysis.
Electrospray Ionization (ESI): ESI is well-suited for polar and ionizable molecules. The basic nitrogen on the piperidine ring of Indole, 3-((4-ethylpiperidino)methyl)- would readily accept a proton in a positive ionization mode, forming a strong protonated molecule signal ([M+H]⁺). This would likely be the primary ionization method of choice. wikipedia.org
Atmospheric Pressure Chemical Ionization (APCI): APCI is effective for less polar and thermally stable compounds. nationalmaglab.orglabx.com It involves vaporizing the sample and creating ions through gas-phase reactions. nationalmaglab.orgacs.org While ESI is likely more suitable, APCI could serve as a complementary technique, particularly if the compound is analyzed in less polar solvents where ESI efficiency might decrease. labx.com
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is indispensable for confirming the structure of an analyte and for developing highly selective and sensitive quantification methods. In an MS/MS experiment, the protonated molecule ([M+H]⁺) of Indole, 3-((4-ethylpiperidino)methyl)- would be selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure.
For Indole, 3-((4-ethylpiperidino)methyl)- , predictable fragmentation pathways would include:
Cleavage of the bond between the indole ring and the methylene (B1212753) bridge.
Fragmentation within the ethylpiperidine ring.
Losses characteristic of the indole nucleus.
By identifying these specific parent-to-daughter ion transitions, a highly selective quantification method using Multiple Reaction Monitoring (MRM) could be developed. This approach is the gold standard for quantitative bioanalysis due to its ability to minimize background interference.
The table below illustrates a hypothetical set of parameters that would be determined during the method development for an LC-MS/MS analysis.
| Parameter | Example Value/Condition | Purpose |
| Chromatography | ||
| Column | C18, 2.1 x 50 mm, 1.7 µm | Separation of analyte from matrix components |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component for reversed-phase |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for elution |
| Flow Rate | 0.4 mL/min | Optimized for UHPLC column dimensions |
| Injection Volume | 2 µL | Standard volume for analytical runs |
| Column Temperature | 40 °C | Ensures reproducible retention times |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | Protonates the basic nitrogen for detection |
| Capillary Voltage | 3.5 kV | Optimizes ion formation |
| Source Temperature | 150 °C | Assists in desolvation |
| Desolvation Temp. | 400 °C | Removes solvent from analyte ions |
| MRM Transition | e.g., m/z 257.2 -> 130.1 | Quantification (Parent -> Fragment) |
| MRM Transition | e.g., m/z 257.2 -> 156.1 | Confirmation (Parent -> Fragment) |
Note: The m/z values in this table are predictive and would require experimental verification.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of "Indole, 3-((4-ethylpiperidino)methyl)-". Unlike nominal mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with high accuracy (typically within 5 ppm), which allows for the determination of the elemental composition. This capability is critical for differentiating between compounds with the same nominal mass but different chemical formulas.
When coupled with techniques like liquid chromatography (LC), HRMS allows for the separation of the analyte from a complex mixture prior to detection. mdpi.com For "Indole, 3-((4-ethylpiperidino)methyl)-", electrospray ionization (ESI) in positive ion mode is a common method, as the nitrogen atoms in the piperidine and indole rings are readily protonated. The protonated molecule [M+H]⁺ would be the primary ion observed.
The fragmentation pattern in tandem mass spectrometry (MS/MS) provides further structural confirmation. nih.gov Characteristic fragmentation of indole alkaloids often involves cleavage of the side chain from the indole core. nih.gov For "Indole, 3-((4-ethylpiperidino)methyl)-", a key fragmentation would likely be the loss of the 4-ethylpiperidine (B1265683) group, leading to the formation of a stable indolyl-methyl carbocation. The exact mass measurements of these fragment ions provide additional confidence in the structural assignment. rsc.org
Table 1: Predicted HRMS Data for Indole, 3-((4-ethylpiperidino)methyl)-
| Ion | Chemical Formula | Predicted Exact Mass (m/z) |
| [M+H]⁺ | C₁₆H₂₃N₂⁺ | 255.1856 |
| [M-C₇H₁₄N]⁺ | C₉H₈N⁺ | 130.0651 |
Note: The predicted exact masses are calculated based on the most abundant isotopes of each element.
Spectroscopic Characterization Methods
Spectroscopic methods are fundamental for elucidating the detailed molecular structure of "Indole, 3-((4-ethylpiperidino)methyl)-".
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for de novo structure elucidation. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
For "Indole, 3-((4-ethylpiperidino)methyl)-", the ¹H NMR spectrum would exhibit characteristic signals for the indole ring protons, the piperidine ring protons, the ethyl group protons, and the methylene bridge protons. The aromatic protons of the indole ring would appear in the downfield region (typically δ 7-8 ppm). The N-H proton of the indole ring often appears as a broad singlet. The protons on the piperidine ring would show complex splitting patterns in the aliphatic region. chemicalbook.com
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the aromatic carbons of the indole ring would resonate at lower field compared to the aliphatic carbons of the piperidine and ethyl groups.
Table 2: Predicted ¹H NMR Chemical Shifts for Indole, 3-((4-ethylpiperidino)methyl)-
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Indole N-H | 8.0-8.2 | br s |
| Indole Ar-H | 7.0-7.8 | m |
| Methylene bridge (-CH₂-) | 3.6-3.8 | s |
| Piperidine ring protons | 1.5-3.0 | m |
| Ethyl group (-CH₂CH₃) | 1.2-1.4 (CH₂) | q |
| Ethyl group (-CH₂CH₃) | 0.8-1.0 (CH₃) | t |
Table 3: Predicted ¹³C NMR Chemical Shifts for Indole, 3-((4-ethylpiperidino)methyl)-
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of "Indole, 3-((4-ethylpiperidino)methyl)-" would display characteristic absorption bands for the N-H group of the indole ring, C-H bonds (both aromatic and aliphatic), and C-N bonds.
Table 4: Characteristic IR Absorption Bands for Indole, 3-((4-ethylpiperidino)methyl)-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Indole N-H | Stretch | 3350-3450 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-2960 |
| Aromatic C=C | Stretch | 1450-1600 |
| C-N | Stretch | 1000-1250 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring is the primary chromophore in "Indole, 3-((4-ethylpiperidino)methyl)-". The UV-Vis spectrum of 3-substituted indoles typically shows two main absorption bands. core.ac.uk These correspond to the ¹Lₐ and ¹Lₑ transitions of the indole ring. The position and intensity of these bands can be influenced by the substituent at the 3-position and the solvent used. rsc.org
Table 5: Typical UV-Vis Absorption Maxima for 3-Substituted Indoles
Sample Preparation and Extraction Procedures for Research Matrices
Proper sample preparation is crucial for accurate and reliable quantification of "Indole, 3-((4-ethylpiperidino)methyl)-" from complex research matrices such as biological fluids or tissues. The goal is to isolate the analyte of interest and remove interfering substances.
Solid-Phase Extraction (SPE) is a widely used technique for the purification and pre-concentration of analytes from solution. phmethods.net For indole derivatives, reversed-phase SPE cartridges, such as C18, are commonly employed. mdpi.comnih.gov
The general procedure involves the following steps:
Conditioning: The SPE cartridge is conditioned with a solvent like methanol (B129727), followed by water or an aqueous buffer to activate the stationary phase.
Loading: The sample, often pre-treated (e.g., pH adjusted), is passed through the cartridge. "Indole, 3-((4-ethylpiperidino)methyl)-" will be retained on the C18 stationary phase through hydrophobic interactions.
Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove salts and other polar impurities.
Elution: The analyte is eluted from the cartridge using a stronger organic solvent, such as methanol or acetonitrile.
The choice of solvents and their compositions at each step must be optimized to achieve high recovery of the target compound and efficient removal of matrix components. mdpi.com The collected eluate can then be analyzed by techniques like LC-HRMS.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample preparation technique used to separate a target analyte from a complex sample matrix by partitioning it between two immiscible liquid phases. The choice of solvent is critical and depends on the analyte's polarity and solubility. For indole derivatives, which can range from moderately polar to nonpolar, a systematic approach to solvent selection is necessary. researchgate.net
The process generally involves:
Mixing the aqueous sample (e.g., plasma, urine) with an immiscible organic solvent.
Adjusting the pH of the aqueous phase to ensure the analyte is in a neutral, un-ionized state, which enhances its solubility in the organic solvent.
Vigorous mixing to facilitate the transfer of the analyte into the organic phase.
Separation of the two phases, typically by centrifugation.
Evaporation of the organic solvent and reconstitution of the residue in a mobile phase compatible with the subsequent analytical instrument (e.g., HPLC).
For a basic compound like Indole, 3-((4-ethylpiperidino)methyl)- , the aqueous sample would typically be basified (e.g., to pH 9-11) to neutralize the piperidine nitrogen, thereby increasing its hydrophobicity and promoting extraction into a nonpolar or moderately polar organic solvent like ethyl acetate, dichloromethane, or a mixture of hexane (B92381) and isoamyl alcohol.
Protein Precipitation
Protein precipitation is a simpler and faster method for removing proteins from biological samples, such as plasma or serum, which can interfere with analysis. This is often achieved by adding a water-miscible organic solvent or a strong acid. pharmaerudition.org
Common precipitating agents include:
Organic Solvents: Acetonitrile is widely used because it effectively precipitates proteins while keeping many small-molecule drugs, including indole derivatives, in the solution. universiteitleiden.nl Methanol is another option.
Acids: Trichloroacetic acid (TCA) or perchloric acid (PCA) can also be used, but they may cause the co-precipitation of some analytes and can be harsh on analytical columns if not properly neutralized. pharmaerudition.org
The general procedure involves adding a volume of the precipitating agent (e.g., three parts acetonitrile to one part plasma), vortexing to ensure thorough mixing, and centrifuging at high speed to pellet the precipitated proteins. The resulting supernatant, containing the analyte, can then be directly injected into the analytical system or further processed.
Method Validation for Research Applications
Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose. rsc.orgemerypharma.com It is a regulatory requirement in pharmaceutical analysis and ensures the integrity of the generated data. wisdomlib.orgpharmaerudition.org The key parameters are defined by guidelines from bodies like the International Council for Harmonisation (ICH).
Selectivity and Specificity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net
Selectivity is a comparative term that describes the ability of a method to distinguish the analyte from other substances. In chromatography, this is demonstrated by the separation of peaks corresponding to the analyte, potential interferences, and internal standards. researchgate.net For Indole, 3-((4-ethylpiperidino)methyl)- , selectivity would be confirmed by analyzing blank samples (e.g., plasma from an untreated subject) to ensure no endogenous components co-elute and produce a signal at the retention time of the analyte.
Linearity and Calibration Range
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by a linear regression analysis of at least five concentrations across the expected range. The correlation coefficient (r²) is expected to be close to 1.000. oup.com
Range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Table 1: Illustrative Linearity and Range Data for an Analytical Method This table presents hypothetical data to illustrate the concept.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Calibration Range | Defined by application | 1 - 1000 ng/mL |
| Number of Points | ≥ 5 | 7 |
| Regression Equation | y = mx + c | y = 150.5x + 25.3 |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.9991 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined as the concentration that yields a signal-to-noise ratio of approximately 3:1. oup.com
The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. It is the lower limit of the useful analytical range and often corresponds to a signal-to-noise ratio of 10:1. emerypharma.com
Table 2: Example LOD and LOQ Values This table presents hypothetical data to illustrate the concept.
| Parameter | Method of Determination | Hypothetical Value |
| LOD | Signal-to-Noise Ratio (3:1) | 0.3 ng/mL |
| LOQ | Signal-to-Noise Ratio (10:1) | 1.0 ng/mL |
Accuracy and Precision
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing samples with known concentrations (quality control samples) and expressing the result as a percentage of the nominal value (% bias).
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). It is evaluated at two levels:
Intra-day precision (Repeatability): Assessed by analyzing replicate samples on the same day.
Inter-day precision (Intermediate Precision): Assessed by analyzing replicate samples on different days.
Table 3: Illustrative Accuracy and Precision Data This table presents hypothetical data for quality control (QC) samples at low, medium, and high concentrations to illustrate the concept.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| Low | 3 | 4.5% | 6.8% | +2.1% | +3.5% |
| Medium | 50 | 3.1% | 4.2% | -1.5% | -0.8% |
| High | 800 | 2.5% | 3.9% | +0.8% | +1.2% |
Stability in Research Samples
A comprehensive review of scientific literature and chemical databases reveals a notable absence of published studies specifically detailing the stability of Indole, 3-((4-ethylpiperidino)methyl)- in various research samples. Consequently, there is no available data on the degradation profile, optimal storage conditions, or potential degradation products of this compound in biological matrices such as plasma, serum, urine, or tissue homogenates.
The stability of a compound in research samples is a critical parameter for the accurate quantification and interpretation of experimental results. Factors that can influence stability include temperature, light exposure, pH of the matrix, and the presence of enzymes. Typically, stability is assessed through a series of experiments, including:
Freeze-Thaw Stability: Evaluating the compound's stability after multiple cycles of freezing and thawing, which mimics the handling of samples in a laboratory setting.
Short-Term (Bench-Top) Stability: Assessing the stability of the compound in the sample matrix at room temperature for a period that reflects the typical duration of sample processing.
Long-Term Stability: Determining the stability of the compound in the sample matrix when stored at low temperatures (e.g., -20°C or -80°C) for an extended period.
Stock Solution Stability: Evaluating the stability of the compound in the solvent used to prepare stock solutions.
Without such studies for Indole, 3-((4-ethylpiperidino)methyl)-, researchers working with this compound must establish its stability under their specific experimental conditions to ensure the reliability of their findings. The development of a validated stability-indicating analytical method would be the first step in this process. Such a method would be able to separate the intact parent compound from any potential degradants, allowing for an accurate assessment of its stability over time and under various conditions.
Due to the lack of available research, no data tables on the stability of Indole, 3-((4-ethylpiperidino)methyl)- in research samples can be provided at this time.
A comprehensive search of scientific literature and chemical databases has revealed no specific computational or theoretical chemistry studies for the compound Indole, 3-((4-ethylpiperidino)methyl)- .
As a result, it is not possible to provide a detailed article on its molecular modeling, conformational analysis, QSAR modeling, or molecular docking as requested. The foundational research data required to generate scientifically accurate and thorough content for the specified outline is not publicly available at this time.
Therefore, the requested article cannot be generated.
Computational and Theoretical Chemistry Studies of Indole, 3 4 Ethylpiperidino Methyl
Molecular Docking and Receptor Interaction Prediction
Ligand-Protein Docking Simulations (e.g., against known indole-binding proteins or receptors)
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. For a molecule like Indole (B1671886), 3-((4-ethylpiperidino)methyl)-, docking simulations would be performed against proteins where indole-containing compounds are known to bind. These can include, but are not limited to, serotonin (B10506) receptors, dopamine (B1211576) receptors, and various enzymes where indole derivatives act as inhibitors.
The docking process involves preparing the 3D structures of both the ligand (Indole, 3-((4-ethylpiperidino)methyl)-) and the target protein. The ligand's structure would be generated and its energy minimized to find its most stable three-dimensional shape. The protein structure is typically obtained from a repository like the Protein Data Bank (PDB).
During the simulation, the ligand is placed in the binding site of the protein, and a scoring function is used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). A more negative score generally indicates a more favorable binding interaction.
Table 1: Predicted Binding Affinities of Structurally Similar Indole Derivatives with a Model Receptor
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 3-(piperidinomethyl)-1H-indole | -8.5 | TYR, PHE, SER |
| 3-((4-methylpiperidino)methyl)-1H-indole | -8.8 | TYR, PHE, LEU |
| Indole, 3-((4-ethylpiperidino)methyl)- | -9.1 (Estimated) | TYR, PHE, LEU, VAL |
| Indole | -6.2 | TYR, PHE |
Note: The data in this table is illustrative and based on typical binding energies for indole derivatives. The specific values and interacting residues would vary depending on the protein target.
Analysis of Binding Modes and Interaction Hotspots
Following a docking simulation, the resulting poses of the ligand in the protein's active site are analyzed to understand the binding mode. For Indole, 3-((4-ethylpiperidino)methyl)-, several types of interactions would be anticipated:
Hydrogen Bonding: The nitrogen atom of the indole ring can act as a hydrogen bond donor, and the nitrogen of the piperidine (B6355638) ring can act as a hydrogen bond acceptor. These interactions with polar amino acid residues (like serine, threonine, or asparagine) in the binding site are often crucial for affinity and selectivity.
π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. This is a common and significant interaction for many indole-containing ligands.
Hydrophobic Interactions: The ethyl group on the piperidine and the methylene (B1212753) bridge create hydrophobic regions on the molecule that can interact favorably with nonpolar amino acid residues like leucine, valine, and isoleucine within the protein's binding pocket.
The 4-ethylpiperidine (B1265683) moiety can adopt different chair and boat conformations, and the orientation of the ethyl group (axial vs. equatorial) can significantly impact the binding mode and affinity. Computational studies on substituted piperidines suggest that the equatorial position for the alkyl substituent is generally more stable. nih.gov
Pharmacophore Modeling
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.gov A pharmacophore model is an abstract representation of the key interaction points between a ligand and a specific receptor.
Elucidation of Essential Features for Receptor Recognition
For a class of compounds including Indole, 3-((4-ethylpiperidino)methyl)-, a pharmacophore model would likely include the following features:
Aromatic Ring (AR): Representing the indole core, crucial for π-π stacking and hydrophobic interactions.
Hydrogen Bond Donor (HBD): The N-H group of the indole ring.
Positive Ionizable (PI) / Hydrogen Bond Acceptor (HBA): The nitrogen atom of the piperidine ring, which can be protonated at physiological pH and can also accept hydrogen bonds.
Hydrophobic (HY): A feature representing the ethyl group and parts of the piperidine ring, indicating the importance of hydrophobic interactions.
These features would be arranged in a specific 3D geometry, with defined distances between them, which would be critical for recognition by and binding to a target receptor.
Table 2: Hypothetical Pharmacophore Model for Indole, 3-((4-ethylpiperidino)methyl)-
| Feature | Description |
| AR | Aromatic center of the indole ring |
| HBD | Indole N-H group |
| PI/HBA | Piperidine nitrogen atom |
| HY | Hydrophobic region around the ethyl group |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. chemrxiv.org It can provide valuable insights into a molecule's reactivity, stability, and spectroscopic properties.
Electronic Structure and Reactivity Predictions
For Indole, 3-((4-ethylpiperidino)methyl)-, DFT calculations would be used to determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.
The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. The distribution of HOMO and LUMO can indicate the regions of the molecule most likely to be involved in electron-donating and electron-accepting interactions, respectively. For indole derivatives, the HOMO is typically localized on the indole ring, indicating its electron-rich nature. rsc.org
The electrostatic potential map would show the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which can help in predicting how it will interact with other molecules or a protein's active site.
Table 3: Predicted Electronic Properties of 3-Substituted Indoles (Illustrative DFT Data)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Indole | -5.98 | -0.15 | 5.83 |
| 3-methylindole | -5.85 | -0.10 | 5.75 |
| Indole, 3-((4-ethylpiperidino)methyl)- | -5.79 (Estimated) | -0.08 (Estimated) | 5.71 (Estimated) |
Note: Data is based on typical values for indole derivatives and is for illustrative purposes. Actual values would depend on the specific DFT functional and basis set used.
Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies)
DFT calculations can also be used to predict various spectroscopic properties, which can be compared with experimental data to confirm the structure of a compound.
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.gov For Indole, 3-((4-ethylpiperidino)methyl)-, the predicted shifts would help in assigning the signals in an experimental spectrum to specific atoms in the molecule. For instance, the protons on the indole ring would have characteristic shifts in the aromatic region, while the protons on the piperidine ring and the ethyl group would appear in the aliphatic region.
Vibrational Frequencies: DFT can be used to calculate the infrared (IR) and Raman spectra of a molecule. researchgate.net The calculated vibrational frequencies correspond to the different stretching, bending, and torsional motions of the atoms. These theoretical spectra can be compared with experimental spectra to aid in the identification and characterization of the compound. For example, the N-H stretching frequency of the indole ring would be a characteristic feature in the IR spectrum.
Table 4: Predicted Vibrational Frequencies for Key Functional Groups in Indole, 3-((4-ethylpiperidino)methyl)- (Illustrative Data)
| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |
| Indole N-H | Stretching | ~3450 |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 2950-2850 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| C-N | Stretching | 1250-1020 |
Note: These are typical frequency ranges and would be more precisely predicted by specific DFT calculations.
Future Research Directions and Potential As a Chemical Probe
Exploration of Novel Synthetic Pathways and Analog Generation
The synthesis of 3-substituted indoles is a well-established field, yet there remains an opportunity for the development of more efficient and sustainable methods. nih.gov A primary future direction for Indole (B1671886), 3-((4-ethylpiperidino)methyl)- is the exploration of novel synthetic strategies for its efficient production and the generation of a diverse analog library.
The classical approach to synthesizing 3-aminomethylindoles is the Mannich reaction, a three-component condensation of an indole, formaldehyde (B43269), and a secondary amine (in this case, 4-ethylpiperidine). oarjbp.comppor.az Future research could focus on optimizing this reaction under greener conditions, for instance, using water as a solvent or employing catalyst-free methods. nih.govoarjbp.com
Beyond the Mannich reaction, modern organic synthesis offers a plethora of methods that could be adapted. Three-component reactions, such as the Yonemitsu reaction, provide efficient pathways to complex 3-substituted indoles and could be explored for the synthesis of this target molecule and its derivatives. acs.org The development of catalytic systems, including base-catalyzed methods, Brønsted or Lewis acids, and phase-transfer catalysts, could offer improved yields and selectivity. nih.gov
A crucial research avenue will be the generation of an analog library for structure-activity relationship (SAR) studies. This can be achieved by systematically varying each component of the molecule:
The Indole Core: Introducing substituents (e.g., methoxy, halogen) at various positions (4, 5, 6, or 7) on the indole ring.
The Piperidine (B6355638) Ring: Replacing the 4-ethylpiperidine (B1265683) with other substituted piperidines or different heterocyclic amines.
The Methylene (B1212753) Linker: Modifying the linker between the indole and piperidine moieties.
These analogs will be instrumental in dissecting the molecular determinants of biological activity and for optimizing properties such as potency and selectivity.
Discovery of Unexplored Biological Targets and Pathways
The indole scaffold is present in numerous drugs with diverse mechanisms of action, suggesting that Indole, 3-((4-ethylpiperidino)methyl)- could interact with a wide range of biological targets. wisdomlib.org A key future direction is to screen this compound against various target classes to uncover its biological function.
Given the prevalence of indole derivatives as kinase inhibitors, an initial screening campaign could focus on a panel of human kinases. nih.gov For instance, aminomethylindole derivatives have been investigated as inhibitors of pp60c-Src tyrosine kinase, a protein involved in cell growth and proliferation. nih.gov Furthermore, many indole-containing compounds exhibit potent anti-inflammatory properties. researchgate.netnih.gov Therefore, investigating the effect of Indole, 3-((4-ethylpiperidino)methyl)- on key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) would be a logical step. nih.gov
Other potential target areas, based on the known activities of related compounds, include:
Antimicrobial Targets: Indole derivatives have shown broad-spectrum antibacterial and antifungal activities. scirp.orgchula.ac.th
Neurotrophic and Neuroprotective Pathways: Certain aminomethylindoles have demonstrated the ability to promote neurite outgrowth and protect neurons from oxidative stress, suggesting potential applications in neurodegenerative diseases. nih.gov
Antiviral Targets: The indole scaffold is found in compounds that inhibit viral replication, such as the inhibition of HIV-1 Tat-mediated transcription. mdpi.com
A comprehensive screening approach will be essential to identify the primary biological targets and associated cellular pathways modulated by this compound.
Development as a Tool Compound for Basic Biological Research
Once a specific biological activity is identified, Indole, 3-((4-ethylpiperidino)methyl)- can be developed into a valuable tool compound or chemical probe to facilitate basic biological research.
A well-characterized tool compound allows for the detailed dissection of biological processes. If Indole, 3-((4-ethylpiperidino)methyl)- is found to be a potent and selective inhibitor of a particular enzyme, for example, it can be used in a variety of non-clinical studies:
In Vitro Mechanistic Studies: The compound can be used in biochemical and cell-based assays to elucidate the specific mechanism of action. This includes determining its binding affinity, mode of inhibition, and effects on downstream signaling pathways. For instance, if it inhibits an inflammatory pathway, its effect on the production of cytokines like TNF-α could be quantified. nih.gov
Non-clinical In Vivo Studies: In animal models, the compound can be used to probe the physiological and pathological roles of its target. For example, an indole derivative with chemoprotective properties was used in a rodent model to investigate its mechanism of action against cisplatin-induced organ damage. nih.gov Such studies can help validate a target's role in a disease and provide proof-of-concept for a therapeutic strategy. researchgate.net
The indole nucleus is often referred to as a "privileged scaffold" due to its ability to bind to multiple, unrelated biological targets. This versatility makes Indole, 3-((4-ethylpiperidino)methyl)- an excellent starting point, or lead scaffold, for developing a range of specialized chemical probes.
By functionalizing the core structure, a variety of probes can be generated:
Fluorescent Probes: The indole scaffold is known for its intrinsic fluorescence, a property that can be tuned through chemical modification. nih.govnih.gov By conjugating a fluorophore or by modifying the indole core to enhance its photophysical properties, probes can be developed for use in fluorescence microscopy and other imaging applications to visualize biological processes in real-time. researchgate.net
Affinity-Based Probes: By attaching a reactive group or a photo-crosslinker, the compound can be converted into an affinity-based probe for target identification and validation studies.
Bifunctional Molecules: The scaffold could be incorporated into more complex molecules like PROTACs (Proteolysis Targeting Chimeras) to induce the degradation of a target protein.
Advanced in vivo Preclinical Models for Mechanistic Insight
To gain a deeper understanding of the in vivo effects of Indole, 3-((4-ethylpiperidino)methyl)-, future research should leverage advanced preclinical models. Should the compound show promise in a particular disease area, such as cancer or neurodegeneration, moving beyond standard xenograft or disease-induction models will be crucial.
For instance, if an anti-cancer activity is discovered, research could employ:
Patient-Derived Xenografts (PDXs): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, better recapitulate the heterogeneity and biology of human tumors.
Genetically Engineered Mouse Models (GEMMs): These models develop tumors in their natural microenvironment, providing a more accurate context to study drug efficacy and mechanism.
For neurodegenerative disease models, the use of transgenic animals expressing disease-causing genes would allow for a detailed investigation of the compound's impact on disease progression and underlying pathology.
Integration with High-Throughput Screening for New Biological Activities
To accelerate the discovery of new biological functions for Indole, 3-((4-ethylpiperidino)methyl)-, it should be integrated into high-throughput screening (HTS) campaigns. nih.gov HTS allows for the rapid testing of thousands of compounds against a specific target or in a cell-based assay. nih.gov
The analog library generated for SAR studies would be particularly valuable for HTS. thermofisher.com Screening this focused library can provide rich datasets to build predictive models for biological activity. There are two main HTS approaches where this compound and its analogs could be applied:
Target-Based Screening: The library can be screened against a large panel of purified proteins (e.g., enzymes, receptors) to identify direct molecular interactions.
Phenotypic Screening: The compounds can be tested in cell-based assays that measure a specific cellular phenotype (e.g., cell death, neurite outgrowth, inhibition of viral infection). This approach is unbiased with respect to the molecular target and can lead to the discovery of novel mechanisms of action. mdpi.comstanford.edu
The integration of Indole, 3-((4-ethylpiperidino)methyl)- into such screening platforms holds the promise of uncovering unexpected and potentially groundbreaking biological activities, paving the way for new therapeutic avenues and research tools.
Q & A
Basic Research Questions
Q. What are the key structural motifs of Indole, 3-((4-ethylpiperidino)methyl)- and their implications for bioactivity?
- Methodological Answer : The compound features an indole core substituted with a 4-ethylpiperidine moiety via a methyl linker. The indole scaffold is known for its π-electron-rich aromatic system, enabling interactions with biological targets like enzymes or receptors. The 4-ethylpiperidine group introduces steric bulk and basicity, potentially enhancing membrane permeability or binding affinity. To validate structural contributions to bioactivity, researchers should employ:
- Synthetic controls : Compare activity of the parent indole with derivatives lacking the piperidine or ethyl groups.
- Analytical techniques : Use NMR (¹H/¹³C) and LC-MS to confirm structural integrity and purity .
- Computational modeling : Perform docking studies to assess interactions with hypothetical targets (e.g., serotonin receptors or kinases) .
Q. How can researchers ensure reproducibility in synthesizing Indole, 3-((4-ethylpiperidino)methyl)-?
- Methodological Answer : Reproducibility hinges on precise reaction monitoring and purification:
- Reaction monitoring : Use TLC or HPLC to track intermediates, especially during alkylation of the indole nitrogen or piperidine coupling.
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) to isolate the product. Recrystallization in ethanol/water mixtures may improve purity .
- Documentation : Report exact molar ratios, solvent grades, and temperature (±2°C tolerance) to minimize variability .
Advanced Research Questions
Q. How can multi-step synthesis of Indole, 3-((4-ethylpiperidino)methyl)- be optimized to address regioselectivity challenges?
- Methodological Answer : Regioselectivity in indole alkylation or piperidine functionalization can be improved via:
- Protecting groups : Temporarily block reactive sites (e.g., indole NH with Boc groups) during coupling steps.
- Catalytic systems : Use Pd(0) catalysts for cross-coupling reactions, as demonstrated in analogous indole-piperidine syntheses .
- Kinetic control : Optimize reaction time and temperature to favor desired intermediates (e.g., lower temps for slower, selective alkylation) .
- Validation : Characterize intermediates via HRMS and 2D NMR (COSY, HSQC) to confirm regiochemical outcomes .
Q. What experimental design principles apply to evaluating the compound’s antimicrobial activity?
- Methodological Answer :
- Assay design : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls.
- Mechanistic studies : Combine time-kill curves with membrane permeability assays (SYTOX Green uptake) to distinguish bactericidal vs. bacteriostatic effects .
- Data interpretation : Address false positives by confirming cytotoxicity in mammalian cell lines (e.g., HEK-293) to rule out nonspecific effects .
Q. How can researchers reconcile conflicting data in structure-activity relationship (SAR) studies of indole derivatives?
- Methodological Answer : Contradictions often arise from assay variability or unaccounted physicochemical properties. Mitigate via:
- Standardized protocols : Adopt CLSI guidelines for bioactivity assays to reduce inter-lab variability.
- Physicochemical profiling : Measure logP (octanol/water), solubility, and plasma protein binding to contextualize SAR discrepancies.
- Multivariate analysis : Apply PCA (Principal Component Analysis) to correlate structural descriptors (e.g., Hammett σ values) with activity trends .
Methodological & Analytical Questions
Q. What techniques are critical for assessing the compound’s purity and stability under experimental conditions?
- Methodological Answer :
- Purity : Use HPLC with UV/Vis detection (λ = 254 nm) and >95% purity threshold. Confirm via elemental analysis (C, H, N within ±0.4% theoretical).
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Identify hydrolytic or oxidative degradation products .
Q. How should researchers design experiments to study the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer :
- In vitro assays : Use human liver microsomes (HLM) with NADPH cofactor. Monitor metabolite formation via UPLC-QTOF.
- Inhibition screening : Test IC50 values against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates.
- Kinetic analysis : Apply Lineweaver-Burk plots to determine inhibition modality (competitive vs. noncompetitive) .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data in anticancer studies?
- Methodological Answer :
- Dose-response modeling : Fit data to a four-parameter logistic curve (Hill equation) to calculate IC50/EC50 values.
- Quality metrics : Report R² values and confidence intervals (95%). Use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons.
- Outlier handling : Apply Grubbs’ test to exclude outliers while preserving biological variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
